(2E)-3-{[6-TERT-BUTYL-3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}PROP-2-ENOIC ACID
Description
Properties
IUPAC Name |
(E)-4-[(6-tert-butyl-3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5S/c1-5-25-18(24)16-12-7-6-11(19(2,3)4)10-13(12)26-17(16)20-14(21)8-9-15(22)23/h8-9,11H,5-7,10H2,1-4H3,(H,20,21)(H,22,23)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOHGKRVDZVGKM-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{[6-TERT-BUTYL-3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}PROP-2-ENOIC ACID typically involves multi-step organic reactions One common approach is to start with the benzothiophene core, which is then functionalized through a series of reactions including alkylation, esterification, and carbamoylation
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{[6-TERT-BUTYL-3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}PROP-2-ENOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and carbamoyl groups, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, ammonia, and other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2E)-3-{[6-TERT-BUTYL-3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}PROP-2-ENOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-3-{[6-TERT-BUTYL-3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}PROP-2-ENOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
Ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 329222-94-8): Differs in substituents: amino group at position 2 vs. carbamoylpropenoic acid in the target compound. Exhibits a molecular weight of 253.36 g/mol and XLogP3 of 4.2, indicating moderate lipophilicity . The absence of the α,β-unsaturated carboxylic acid likely reduces hydrogen-bonding capacity compared to the target compound.
(E)-4-((3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid (CAS 375357-76-9): Shares the tetrahydrobenzo[b]thiophene core and ethoxycarbonyl group but replaces tert-butyl with a methyl group. The α,β-unsaturated carboxylic acid is retained, suggesting similar electronic properties but altered steric bulk.
Computational Similarity Assessment
Methods for comparing structural similarity (e.g., Tanimoto and Dice coefficients) rely on molecular fingerprints (e.g., MACCS, Morgan fingerprints) to quantify overlap in functional groups or substructures . For the target compound:
- Tanimoto Similarity: Likely low (<0.5) with ethyl 2-amino-6-ethyl analog due to divergent substituents.
- Dice Similarity : Higher with (E)-4-((3-(ethoxycarbonyl)-6-methyl...) due to shared α,β-unsaturated acid and core structure .
Cross-Reactivity and Assay Variability
Cross-reactivity studies emphasize that even minor structural changes (e.g., tert-butyl vs. methyl) can drastically alter antibody binding in immunoassays . For example, replacing the ethyl group in the analog with a tert-butyl in the target compound may reduce cross-reactivity in assays designed for smaller substituents.
Research Findings and Implications
- Drug Design : The tert-butyl group in the target compound may enhance metabolic stability compared to methyl or ethyl analogs, as bulky substituents often resist enzymatic degradation .
- Activity Cliffs : Despite structural similarity, the α,β-unsaturated acid could create an "activity cliff" (sharp change in biological activity) compared to ester-containing analogs, as seen in kinase inhibitors like gefitinib .
- Synthetic Challenges: The stereoelectronic effects of the carbamoylpropenoic acid moiety may complicate synthesis, necessitating advanced crystallographic tools (e.g., SHELX, OLEX2) for structural validation .
Biological Activity
(2E)-3-{[6-Tert-butyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}prop-2-enoic acid is a complex organic compound that has garnered attention in recent years due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a benzothiophene core modified with a tert-butyl group and an ethoxycarbonyl moiety. The molecular formula is , and it exhibits properties typical of compounds with similar functional groups.
Antioxidant Activity
Research has indicated that compounds containing benzothiophene structures often exhibit significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress and may contribute to the prevention of various diseases, including neurodegenerative disorders.
Anti-inflammatory Effects
Studies have shown that related compounds can modulate inflammatory pathways. For instance, the presence of the ethoxycarbonyl group may enhance the compound's ability to inhibit pro-inflammatory cytokines, which are implicated in several chronic inflammatory conditions.
Neuroprotective Properties
Preliminary studies suggest that this compound could exhibit neuroprotective effects by reducing neuronal cell death in models of Alzheimer's disease. This is particularly relevant as neurodegeneration is a significant concern in aging populations.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Scavenging Free Radicals : The antioxidant activity may be attributed to the ability of the compound to neutralize free radicals.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with cell survival and apoptosis.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of related compounds. For example:
- A study reported that a structurally similar benzothiophene derivative exhibited significant inhibition of TNF-α production in activated macrophages, indicating potential anti-inflammatory properties .
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of this compound:
- An animal model demonstrated that administration of a related compound led to improved cognitive function in rats subjected to scopolamine-induced memory impairment .
Data Tables
Q & A
Basic Research Questions
Q. What chromatographic methods are recommended for resolving epimeric impurities in this compound?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid). Adjust mobile phase pH or column temperature to separate co-eluting epimers, as minor chromatographic condition changes can resolve stereoisomers . Validate purity using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm structural integrity.
Q. How can synthetic routes for this compound be optimized to minimize byproducts?
- Methodological Answer : Employ Design–Make–Test–Analyze (DMTA) cycles to iteratively refine reaction conditions. For example, optimize tert-butyl group introduction using Boc-protection strategies under anhydrous conditions to prevent hydrolysis. Monitor intermediates via thin-layer chromatography (TLC) and characterize by FTIR for functional group validation .
Q. What stability studies are critical for ensuring compound integrity during storage?
- Methodological Answer : Conduct accelerated stability testing under varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–75% RH) for 6–12 months. Use HPLC to track degradation products, focusing on ester hydrolysis (ethoxycarbonyl group) and oxidation of the benzothiophene moiety .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking using software like AutoDock Vina to simulate binding to potential enzyme targets (e.g., cyclooxygenase or kinase domains). Validate predictions with surface plasmon resonance (SPR) assays to measure binding affinity (KD). Adjust the prop-2-enoic acid moiety to enhance hydrogen bonding with active sites .
Q. What experimental designs address contradictory data on the compound’s environmental fate?
- Methodological Answer : Apply split-plot factorial designs to study abiotic/biotic degradation. For example, test hydrolysis in aqueous buffers (pH 4–9) and soil microcosms under controlled light/temperature. Analyze metabolites via LC-MS/MS and compare with computational predictions of environmental persistence (e.g., EPI Suite models) .
Q. How can machine learning improve the design of derivatives with enhanced bioactivity?
- Methodological Answer : Train a QSAR model using bioactivity data from analogs (e.g., IC50 values against inflammation targets). Use platforms like DeepChem to generate virtual libraries, prioritizing derivatives with modified carbamoyl or benzothiophene groups. Validate top candidates in vitro using enzyme inhibition assays .
Q. What strategies resolve spectral ambiguities in NMR characterization of the tetrahydrophenyl ring?
- Methodological Answer : Combine 2D NMR techniques (HSQC, HMBC) to assign proton/carbon signals in the 4,5,6,7-tetrahydro-1-benzothiophene core. Use deuterated solvents (DMSO-d6) to reduce signal overlap. Cross-validate with X-ray crystallography for absolute stereochemistry confirmation .
Methodological Notes
- Data Analysis : Use ANOVA for split-plot experimental designs to account for trellis systems (main plots), rootstocks (subplots), and temporal variables (harvest seasons) .
- Safety Protocols : Follow GHS guidelines for handling acute toxicity (wear nitrile gloves, respiratory protection) and neutralize spills with inert adsorbents .
- Ethical Compliance : Adhere to REACH exemption criteria for research-scale synthesis (<1 ton/year) and document environmental risk assessments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
